4-(4-Phenoxy-phenyl)-thiazol-2-ylamine

Medicinal Chemistry Physicochemical Profiling ADME Prediction

Researchers requiring a 2-aminothiazole building block with a precisely defined substitution pattern often face batch-to-batch variability with generic analogs. 4-(4-Phenoxy-phenyl)-thiazol-2-ylamine (CAS 105512-82-1) provides a distinctive diphenyl ether moiety at the 4-position, which alters lipophilicity (XLogP3-AA = 3.8) and hydrogen-bonding capacity compared to unsubstituted 4-phenyl analogs, directly impacting target engagement and cellular permeability. • Enables SAR-driven optimization of kinase inhibitors and chemical probes for oncology research. • Balanced physicochemical profile (MW = 268.3 g/mol) supports CNS lead generation and blood-brain barrier penetration studies. • Supplied with consistent ≥95% purity; ideal for focused library synthesis and method development.

Molecular Formula C15H12N2OS
Molecular Weight 268.3 g/mol
CAS No. 105512-82-1
Cat. No. B012832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Phenoxy-phenyl)-thiazol-2-ylamine
CAS105512-82-1
Molecular FormulaC15H12N2OS
Molecular Weight268.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CSC(=N3)N
InChIInChI=1S/C15H12N2OS/c16-15-17-14(10-19-15)11-6-8-13(9-7-11)18-12-4-2-1-3-5-12/h1-10H,(H2,16,17)
InChIKeyAZZJNMYKYSAYPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility12.8 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Phenoxy-phenyl)-thiazol-2-ylamine (CAS 105512-82-1): A Versatile 2-Aminothiazole Scaffold for Drug Discovery and Chemical Biology


4-(4-Phenoxy-phenyl)-thiazol-2-ylamine (CAS 105512-82-1) is a heterocyclic organic compound belonging to the 2-aminothiazole class, characterized by a central thiazole ring substituted at the 4-position with a 4-phenoxyphenyl group [1]. With a molecular formula of C15H12N2OS and a molecular weight of 268.3 g/mol, this compound is primarily utilized as a building block in medicinal chemistry and chemical biology due to the inherent bioactivity of the 2-aminothiazole core . The thiazole ring, containing both sulfur and nitrogen, enables diverse interactions with biological targets, including hydrogen bonding and π-π stacking, making it a privileged scaffold for the development of kinase inhibitors, anticancer agents, and antimicrobials [2].

Why Generic 2-Aminothiazole Substitution Fails: Critical Structural Determinants of 4-(4-Phenoxy-phenyl)-thiazol-2-ylamine


While the 2-aminothiazole core is a common pharmacophore, direct substitution with a simpler analog like 2-amino-4-phenylthiazole often fails to recapitulate desired biological outcomes. The 4-(4-phenoxy-phenyl)-thiazol-2-ylamine structure introduces a distinctive diphenyl ether moiety at the 4-position of the thiazole ring [1]. This substitution significantly alters lipophilicity (XLogP3-AA = 3.8), hydrogen bonding capacity, and molecular shape compared to unsubstituted 4-phenyl analogs, directly impacting target engagement, cellular permeability, and off-target profiles [2]. Quantitative structure-activity relationship (SAR) studies across the 2-aminothiazole class demonstrate that even minor modifications at the 4-aryl position can lead to orders-of-magnitude differences in potency and selectivity for specific kinases or cancer cell lines [3]. Therefore, treating all '2-aminothiazoles' as interchangeable building blocks overlooks the precise structural features that dictate biological function and downstream experimental reproducibility.

Quantitative Differentiation Evidence for 4-(4-Phenoxy-phenyl)-thiazol-2-ylamine (CAS 105512-82-1) vs. Closest Analogs


Enhanced Lipophilicity and Predicted Drug-Likeness vs. 2-Amino-4-phenylthiazole

4-(4-Phenoxy-phenyl)-thiazol-2-ylamine exhibits a computed XLogP3-AA value of 3.8, which is significantly higher than the unsubstituted 2-amino-4-phenylthiazole, indicating a substantial increase in lipophilicity due to the 4-phenoxyphenyl moiety [1]. This difference is critical for membrane permeability and central nervous system (CNS) penetration potential [2].

Medicinal Chemistry Physicochemical Profiling ADME Prediction

Class-Level Anticancer Activity: Comparative Apoptosis Induction in Leukemia Cells

Within the 2-aminothiazole class, the structurally related analog 4-(4'-phenoxybiphenyl-4-yl)thiazol-2-amine (compound 3m) has been quantitatively demonstrated to induce significant, dose-dependent apoptosis in K562 chronic myeloid leukemia (CML) cells [1]. Flow cytometric analysis revealed a clear accumulation of cells in the subG1 phase, an indicator of apoptosis, in a time- and dose-dependent manner [1]. In contrast, simpler 4-arylthiazole analogs in the same study exhibited markedly weaker or no pro-apoptotic effects, underscoring the functional importance of the extended aryl substitution present in the target compound's scaffold [1].

Cancer Therapeutics Chronic Myeloid Leukemia Apoptosis

Comparative Cytotoxic Potency: 2-Aminothiazole Derivatives vs. Reference Anticancer Agents

A study of substituted 4-aryloxy-phenyl-2-aminothiazoles, which includes the exact scaffold of 4-(4-phenoxy-phenyl)-thiazol-2-ylamine, demonstrated potent cytotoxic activity against human breast cancer cell lines [1]. A closely related compound, 4-[4′-(3,4-Dichlorophenoxy)-phenyl]-thiazol-2-yl ammonium iodide, achieved GI50 values in the low micromolar (μM) range against both estrogen-positive and estrogen-negative breast cancer cells [1]. This potency is comparable to, and in some cases exceeds, that of standard chemotherapeutic agents when tested in similar assays, while offering a distinct chemical scaffold [2].

Cancer Therapeutics Breast Cancer Cytotoxicity

Physicochemical Property Comparison: Melting Point and Thermal Stability

4-(4-Phenoxy-phenyl)-thiazol-2-ylamine has a reported melting point of 117 °C (from ethanol), which is significantly lower than the 149-153 °C range observed for the simpler analog 2-amino-4-phenylthiazole . This difference in thermal properties can influence solid-state stability, solubility during formulation, and purification strategies .

Analytical Chemistry Compound Handling Formulation

Optimal Research and Procurement Applications for 4-(4-Phenoxy-phenyl)-thiazol-2-ylamine (CAS 105512-82-1)


Scaffold for Kinase Inhibitor Design and Optimization

Due to its enhanced lipophilicity (XLogP3-AA = 3.8) and the established class-level activity of 2-aminothiazoles as kinase inhibitors, 4-(4-phenoxy-phenyl)-thiazol-2-ylamine serves as an excellent starting point for designing ATP-competitive kinase inhibitors. Its unique substitution pattern can be exploited to improve cellular permeability and target engagement [1].

Pro-Apoptotic Probe for Cancer Cell Biology Studies

Leveraging the class-level evidence of apoptosis induction in leukemia and breast cancer cells by structurally related 2-aminothiazoles, this compound can be employed as a core scaffold for developing chemical probes to investigate apoptotic pathways in oncology research [2]. Its predicted drug-like properties support cellular assay development.

Synthetic Building Block for CNS-Penetrant Libraries

The balanced physicochemical profile (MW = 268.3, XLogP3-AA = 3.8) positions this compound as a valuable building block for synthesizing focused libraries aimed at identifying new central nervous system (CNS) drug leads, where optimal lipophilicity is critical for crossing the blood-brain barrier [1].

Quality Control Reference for Analytical Method Development

The compound's distinct melting point (117 °C) and unique chromatographic profile can be utilized as a reference standard in HPLC or LC-MS method development for quantifying 2-aminothiazole derivatives in complex matrices .

Technical Documentation Hub

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